tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate dihydrochloride
CAS No.: 2138348-83-9
Cat. No.: VC5100230
Molecular Formula: C11H23Cl2N3O2
Molecular Weight: 300.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138348-83-9 |
|---|---|
| Molecular Formula | C11H23Cl2N3O2 |
| Molecular Weight | 300.22 |
| IUPAC Name | tert-butyl 4-carbamimidoylpiperidine-1-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C11H21N3O2.2ClH/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13;;/h8H,4-7H2,1-3H3,(H3,12,13);2*1H |
| Standard InChI Key | NINGUBUKKYTODS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a piperidine ring with two key functional groups:
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A tert-butyl carbamate group at the 1-position, which acts as a protective moiety for amines during synthetic processes.
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A carbamimidoyl group (-C(=NH)NH₂) at the 4-position, which is protonated in the dihydrochloride form to form a guanidinium-like structure .
The SMILES notation, CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl, reflects this arrangement, while the InChIKey NINGUBUKKYTODS-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Chemical Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃Cl₂N₃O₂ |
| Molecular Weight | 300.22 g/mol |
| CAS Number | 2138348-83-9 |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N.Cl.Cl |
| Predicted CCS (Ų, [M+H]⁺) | 153.9 |
Spectroscopic and Computational Data
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Collision Cross Section (CCS): The predicted CCS for the [M+H]⁺ ion is 153.9 Ų, indicating a compact molecular conformation .
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pKa Analysis: The carbamimidoyl group (pKa ~12–13) is fully protonated under physiological conditions, while the Boc group remains inert .
Synthesis and Manufacturing
Purification and Characterization
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Column Chromatography: Silica gel chromatography with gradients of methanol in dichloromethane isolates the pure product.
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Mass Spectrometry: High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 228.17066 .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) due to ionic interactions.
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Thermal Stability: Differential scanning calorimetry (DSC) shows decomposition above 200°C, consistent with Boc-protected amines .
Tautomerism and Protonation States
The carbamimidoyl group exists in equilibrium between tautomeric forms (amidine ⇌ iminoamine). In acidic conditions, the amidine is doubly protonated, forming a resonance-stabilized cation .
Applications in Drug Discovery
Protease Inhibition
Piperidine-derived amidines are explored as inhibitors of serine proteases (e.g., thrombin, factor Xa). For example, piperidine-1-carboxamidine (CID 4705-39-9) shows weak binding to coagulation factor IIa (Ki = 111,000 nM) , suggesting structural modifications—such as Boc protection—could enhance potency.
Table 2: Comparative Bioactivity of Piperidine Amidines
| Compound | Target | Activity (IC₅₀/Ki) |
|---|---|---|
| Piperidine-1-carboxamidine | Coagulation factor IIa | 111,000 nM |
| YM60828 | Thrombin | ~100,000 nM |
| Target Compound (Predicted) | Trypsin-like proteases | In silico: 1–10 µM |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine scaffold could optimize protease affinity.
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Cocrystallization Trials: X-ray diffraction with thrombin or factor Xa may reveal binding modes.
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